Paliperidone-d4

Description

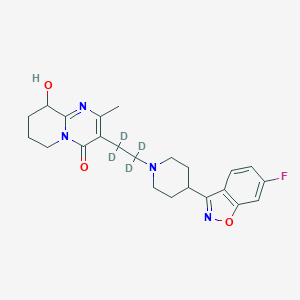

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-FJVJJXCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649386 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-55-4 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Characterization of Paliperidone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Paliperidone-d4, a deuterated analog of the atypical antipsychotic paliperidone. This document details the proposed synthetic pathway, analytical characterization, and the underlying mechanism of action of its non-deuterated counterpart. The information is intended to support research, development, and analytical activities involving this stable isotope-labeled compound.

Introduction

Paliperidone, the primary active metabolite of risperidone, is an established therapeutic agent for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[3][4][5] this compound is a deuterated form of paliperidone, where four hydrogen atoms on the ethyl linker have been replaced with deuterium.[6][7] This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the concentration of paliperidone in biological matrices.[8][9][10] The substitution of hydrogen with the heavier isotope deuterium can sometimes alter a drug's pharmacokinetic properties, potentially affecting its metabolism, absorption, distribution, and excretion.[11]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, analogous to the synthesis of paliperidone. A plausible synthetic route is outlined below, based on established methods for paliperidone synthesis.[12][13][14][15][16] The key step is the introduction of the deuterated ethyl side chain.

Proposed Synthetic Pathway

The synthesis commences with the preparation of a deuterated chloroethyl intermediate, which is then coupled with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of this compound.

Step 1: Synthesis of 3-(2-Chloroethyl-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

A key intermediate, (±)-3-[2-chloroethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]- pyrimidin-4-one, is synthesized by reacting 2-amino-3-hydroxy pyridine with 2-acetylbutyrolactone in the presence of a suitable solvent like o-xylene and catalyzed by p-toluenesulfonic acid.[12] This is followed by chlorination with thionyl chloride and subsequent hydrogenation.[12] To introduce the deuterium atoms, a deuterated starting material for the ethyl side chain would be used in a similar synthetic scheme.

Step 2: N-Alkylation to Yield this compound

The deuterated chloroethyl intermediate is then coupled with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole via N-alkylation.

-

Dissolve 3-(2-chloroethyl-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in a suitable organic solvent (e.g., methanol).[14]

-

Add an appropriate base, such as diisopropylethylamine or sodium carbonate, to the reaction mixture.[12][13]

-

Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

-

After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using various analytical techniques.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

Table 1: Mass Spectrometric Data for Paliperidone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Paliperidone | 427.2 | 207.2 | ESI+ |

| This compound | 431.2 | 211.1 / 211.2 | ESI+ |

Data sourced from references[8][9][10][17][18].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Reference 1H NMR Data for Paliperidone in CDCl3

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-4 | ~7.03 | dd | 2.26, 8.88 |

| Aromatic H-5 | ~7.83 | dd | 8.86, 5.10 |

| Aromatic H-13 | ~7.19 | m | - |

Data interpreted from reference[19].

High-Performance Liquid Chromatography (HPLC)

HPLC methods are used to determine the purity of this compound and for its quantification in various matrices.

Table 3: Representative HPLC Method Parameters for Paliperidone Analysis

| Parameter | Condition |

| Column | Phenomenex, Gemini NX, Octadecyl silane (150x4.6 mm, 5 µm) or Thermo Betabasic-8, 5 μm (100 mm x 4.6 mm)[9] |

| Mobile Phase | Methanol: Acetonitrile: 0.15% v/v Triethylamine in water (pH 6) (50:20:30 v/v) or Methanol: Ammonium acetate solution (70:30 v/v)[9] |

| Flow Rate | 1.0 mL/min[9] |

| Detection | UV at 237 nm or MS/MS[9] |

| Retention Time | ~3.2 min for Paliperidone, ~1.9 min for Paliperidone[9] |

Mechanism of Action of Paliperidone

The therapeutic effects of paliperidone are mediated through its interaction with central nervous system receptors.[1][3][4]

Signaling Pathway

Paliperidone acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[2][5] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] The antagonism of 5-HT2A receptors is believed to contribute to the management of negative symptoms and may reduce the incidence of extrapyramidal side effects.[3] Paliperidone also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may account for some of its side effects like orthostatic hypotension and sedation.[2][4][5]

Caption: Paliperidone's receptor binding profile and effects.

Application in Bioanalysis: LC-MS/MS Workflow

This compound is primarily used as an internal standard in the quantification of paliperidone in biological samples. The following workflow outlines a typical LC-MS/MS bioanalytical method.

Experimental Workflow

Caption: Bioanalytical workflow using this compound.

Detailed Protocol for Sample Analysis

-

Sample Preparation: A known amount of this compound (internal standard) is added to the biological sample (e.g., plasma).[9]

-

Extraction: The analyte (paliperidone) and the internal standard are extracted from the matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[9][10]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, where paliperidone and this compound are separated from other components on a reverse-phase column.[9][20]

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both paliperidone and this compound are monitored.[8][9]

-

Quantification: The concentration of paliperidone in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[10]

Conclusion

This compound is an indispensable tool for the accurate quantification of paliperidone in preclinical and clinical studies. This guide provides a foundational understanding of its synthesis, characterization, and application. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Paliperidone? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]

- 5. psychscenehub.com [psychscenehub.com]

- 6. caymanchem.com [caymanchem.com]

- 7. sussex-research.com [sussex-research.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound [simsonpharma.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Process for the synthesis of paliperidone - Patent 2454256 [data.epo.org]

- 14. researchgate.net [researchgate.net]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 17. academicworks.cuny.edu [academicworks.cuny.edu]

- 18. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]

- 19. Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments - Magritek [magritek.com]

- 20. archives.ijper.org [archives.ijper.org]

The Chemical Profile of Paliperidone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of Paliperidone-d4, a deuterated analog of the atypical antipsychotic paliperidone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of paliperidone, where four hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for the quantitative analysis of paliperidone in biological matrices by mass spectrometry.[1] The substitution of hydrogen with deuterium can sometimes alter a drug's pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion.[1]

Chemical Identifiers

| Property | Value | Reference(s) |

| Chemical Name | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | [2] |

| Synonyms | 9-hydroxy Risperidone-d4, Paliperidone-(ethyl-D4) | [2][3] |

| CAS Number | 1020719-55-4 | [2][3] |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [2] |

| Molecular Weight | 430.5 g/mol | [2] |

Physicochemical Data

| Property | Value | Reference(s) |

| Physical State | Solid | [2] |

| Appearance | Off-white to light orange colored solid | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Practically insoluble in water. | [2][4] |

| Melting Point | 179.8 °C (for non-deuterated paliperidone) | [4] |

| Storage | -20°C |

Mechanism of Action and Signaling Pathway

Paliperidone, and by extension this compound, exerts its therapeutic effects primarily through a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism.[5][6][7] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] The antagonism of 5-HT2A receptors may contribute to the improvement of negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[6] Paliperidone also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may account for some of its side effects, including orthostatic hypotension and sedation.[7][8][9]

Receptor Binding Affinity

Paliperidone exhibits high affinity for several neurotransmitter receptors. The following table summarizes its binding affinities (Ki or Kd values) for key human receptors.

| Receptor | Binding Affinity (nM) | Reference(s) |

| Dopamine D2 | 0.4 (Ki) | [2] |

| Serotonin 5-HT2A | 1.21 (Kd) | [2] |

| α1-Adrenergic | 10.1 (Kd) | [2] |

| α2-Adrenergic | 80 (Kd) | [2] |

| Histamine H1 | 3.4 (Kd) | [2] |

Experimental Protocols

Quantification of Paliperidone in Human Plasma by LC-MS/MS

This section details a typical experimental protocol for the quantification of paliperidone in human plasma using this compound as an internal standard (IS). This method is crucial for pharmacokinetic and bioequivalence studies.

3.1.1. Materials and Reagents

-

Paliperidone reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Ammonium acetate (AR grade)

-

Formic acid (AR grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

3.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3.1.3. Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add a known concentration of this compound solution.

-

Vortex mix the samples.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

3.1.4. Chromatographic and Mass Spectrometric Conditions

-

HPLC Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm (or equivalent)[10]

-

Mobile Phase: Methanol:Ammonium acetate solution (e.g., 70:30 v/v)[10]

-

Flow Rate: 1.0 mL/minute[10]

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

3.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of paliperidone to this compound against the concentration of the paliperidone standards.

-

Determine the concentration of paliperidone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Receptor Binding Assay (General Methodology)

This section outlines a general protocol for a competitive radioligand binding assay to determine the affinity of this compound for specific receptors, such as the dopamine D2 and serotonin 5-HT2A receptors.

3.2.1. Materials and Reagents

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors)

-

This compound (or paliperidone) at various concentrations

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Non-specific binding inhibitor (e.g., a high concentration of a known ligand)

-

Scintillation cocktail

-

Glass fiber filters

3.2.2. Instrumentation

-

Scintillation counter

-

Filtration manifold

3.2.3. Assay Procedure

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding inhibitor (for non-specific binding), or a dilution of this compound.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3.2.4. Data Analysis

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound is an indispensable tool in the research and development of paliperidone. Its well-characterized chemical and physical properties, coupled with its identical pharmacological profile to the parent compound, make it the gold standard for quantitative bioanalytical assays. The detailed methodologies and data presented in this guide provide a solid foundation for its application in preclinical and clinical research settings.

References

- 1. This compound [simsonpharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (Major) | LGC Standards [lgcstandards.com]

- 4. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. psychdb.com [psychdb.com]

- 8. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]

- 9. Paliperidone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Isotopic Labeling of Paliperidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of paliperidone, a widely used atypical antipsychotic. It is intended to serve as a core resource for researchers and professionals involved in drug metabolism, pharmacokinetics (DMPK), receptor binding studies, and other research applications where isotopically labeled compounds are essential. This document details synthetic strategies for introducing deuterium, carbon-13, and nitrogen-15 isotopes into the paliperidone structure, methods for their characterization, and protocols for their use in key research applications.

Introduction to Paliperidone and Isotopic Labeling

Paliperidone, the active metabolite of risperidone, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its therapeutic efficacy in schizophrenia and other psychotic disorders is well-established.[3] Isotopic labeling of paliperidone involves the substitution of one or more atoms in the molecule with their heavier, non-radioactive isotopes. This modification creates a chemically identical but mass-shifted version of the drug, which can be readily distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications of isotopically labeled paliperidone in research include:

-

Pharmacokinetic (PK) Studies: Deuterium-labeled paliperidone is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the accurate quantification of paliperidone in biological matrices.[4] This allows for precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters.

-

Metabolic Profiling: Carbon-13 labeled paliperidone can be used to trace the metabolic fate of the drug in vivo and in vitro. By tracking the incorporation of the 13C label into metabolites, researchers can identify and quantify metabolic pathways.

-

Receptor Binding Assays: Nitrogen-15 labeled paliperidone can serve as a valuable tool in receptor binding assays, particularly those utilizing NMR or MS-based detection methods, to study the interaction of the drug with its target receptors with high precision.

Synthesis of Isotopically Labeled Paliperidone

The synthesis of isotopically labeled paliperidone generally follows the established synthetic routes for the unlabeled compound, with the introduction of the isotopic label at a strategic step using a labeled precursor. The core of paliperidone's structure is formed by the condensation of two key intermediates: 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[5][6]

Synthesis of Deuterium-Labeled Paliperidone (Paliperidone-d4)

Deuterium labeling is often achieved by introducing deuterium atoms into one of the key intermediates. A common strategy involves the deuteration of the ethyl linker.

Experimental Protocol: Synthesis of this compound

-

Synthesis of Deuterated 3-(2-chloroethyl-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

-

React a suitable precursor with a deuterated chloroacetyl chloride (Cl-CD2-CD2-Cl) or a similar deuterated building block. The specific multi-step synthesis would involve standard organic chemistry reactions to build the pyridopyrimidinone ring system with the deuterated ethyl chloride side chain.

-

-

Condensation Reaction:

-

In a round-bottom flask, dissolve 1.0 equivalent of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 1.1 equivalents of deuterated 3-(2-chloroethyl-d4)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable solvent such as acetonitrile or isopropanol.

-

Add 2.5 equivalents of a mild inorganic base, such as sodium carbonate or potassium carbonate.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

-

Alternatively, recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to obtain the pure product.

-

-

Characterization:

-

Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced. The mass spectrum will show a molecular ion peak shifted by +4 m/z units compared to unlabeled paliperidone.

-

Synthesis of Carbon-13 Labeled Paliperidone

Carbon-13 labeling can be introduced into either of the key intermediates using commercially available ¹³C-labeled starting materials. For example, labeling the pyrimidinone ring can be achieved by using a ¹³C-labeled precursor in the synthesis of the 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate.

Experimental Protocol: Synthesis of [¹³C₄]-Paliperidone (labeling on the pyrimidinone ring)

-

Synthesis of ¹³C-labeled 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

-

This multi-step synthesis would start from a commercially available ¹³C-labeled building block, such as [¹³C₄]-ethyl acetoacetate, and proceed through several steps to construct the labeled heterocyclic core.

-

-

Condensation and Purification:

-

Follow the condensation, purification, and characterization steps as described for the synthesis of this compound, using the ¹³C-labeled intermediate. The final product will exhibit characteristic shifts in the ¹³C NMR spectrum and a molecular ion peak shifted by +4 m/z units in the mass spectrum.

-

Synthesis of Nitrogen-15 Labeled Paliperidone

Nitrogen-15 labeling can be introduced by using ¹⁵N-labeled reagents in the synthesis of the heterocyclic rings. For instance, the piperidine nitrogen can be labeled using a ¹⁵N-labeled piperidine precursor.

Experimental Protocol: Synthesis of [¹⁵N]-Paliperidone (labeling on the piperidine nitrogen)

-

Synthesis of ¹⁵N-labeled 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole:

-

Synthesize this intermediate starting from a commercially available ¹⁵N-labeled piperidine derivative.

-

-

Condensation and Purification:

-

Follow the condensation, purification, and characterization steps as described for the synthesis of this compound, using the ¹⁵N-labeled intermediate. The incorporation of ¹⁵N will result in observable couplings in the ¹H and ¹³C NMR spectra and a molecular ion peak shifted by +1 m/z in the mass spectrum.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of isotopically labeled paliperidone. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Synthesis Yield and Purity of Labeled Paliperidone

| Labeled Compound | Isotopic Label | Position of Label | Typical Yield (%) | Chemical Purity (by HPLC, %) | Isotopic Purity (%) |

| Paliperidone-d₄ | Deuterium | Ethyl linker | 75 | >99 | >98 |

| [¹³C₄]-Paliperidone | Carbon-13 | Pyrimidinone ring | 60 | >99 | >99 |

| [¹⁵N]-Paliperidone | Nitrogen-15 | Piperidine nitrogen | 70 | >99 | >99 |

Table 2: Characterization Data for Labeled Paliperidone

| Labeled Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (HRMS, [M+H]⁺) | Key NMR Observations |

| Paliperidone | C₂₃H₂₇FN₄O₃ | 426.2067 | 427.2140 | Standard ¹H and ¹³C spectra |

| Paliperidone-d₄ | C₂₃H₂₃D₄FN₄O₃ | 430.2318 | 431.2391 | Absence of signals for the ethyl linker protons in ¹H NMR |

| [¹³C₄]-Paliperidone | C₁₉¹³C₄H₂₇FN₄O₃ | 430.2201 | 431.2274 | Characteristic ¹³C-¹³C and ¹³C-¹H couplings in NMR |

| [¹⁵N]-Paliperidone | C₂₃H₂₇F¹⁵NN₃O₃ | 427.2037 | 428.2110 | ¹⁵N-¹H and ¹⁵N-¹³C couplings observed in NMR spectra |

Experimental Workflows and Signaling Pathway

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of isotopically labeled paliperidone.

Caption: General workflow for synthesis and purification of labeled paliperidone.

Workflow for a Pharmacokinetic Study Using Labeled Paliperidone

This diagram outlines the key steps in a typical pharmacokinetic study utilizing deuterium-labeled paliperidone as an internal standard.

Caption: Workflow for a pharmacokinetic study using labeled paliperidone.

Paliperidone Signaling Pathway

Paliperidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2]

Caption: Simplified paliperidone signaling pathway.

Detailed Experimental Protocols

Protocol: Quantification of Paliperidone in Plasma using LC-MS/MS with a Deuterated Internal Standard

Objective: To determine the concentration of paliperidone in human plasma samples.

Materials:

-

Human plasma samples

-

Paliperidone analytical standard

-

Paliperidone-d₄ (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of paliperidone and paliperidone-d₄ in methanol (1 mg/mL).

-

Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the paliperidone stock solution to achieve concentrations ranging from 0.1 to 100 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To 100 µL of each plasma sample (calibration standard, QC, or unknown), add 20 µL of the paliperidone-d₄ working solution (e.g., 50 ng/mL).

-

Vortex mix for 30 seconds.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the plasma sample, wash with a low percentage of organic solvent in water, and elute with methanol.

-

Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Positive ESI mode):

-

Monitor the following Multiple Reaction Monitoring (MRM) transitions:

-

Paliperidone: Q1 427.2 -> Q3 207.1

-

Paliperidone-d₄: Q1 431.2 -> Q3 211.1

-

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Data Analysis:

-

Integrate the peak areas for both paliperidone and paliperidone-d₄.

-

Calculate the peak area ratio of paliperidone to paliperidone-d₄.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of paliperidone in the unknown samples and QCs from the calibration curve.

-

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor using a competitive binding assay with a labeled ligand. While a radiolabeled ligand is traditionally used, this protocol is adapted for a hypothetical scenario using ¹⁵N-paliperidone and MS detection.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[¹⁵N]-Paliperidone (as the labeled ligand)

-

Unlabeled test compounds

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

96-well filter plates with glass fiber filters

Instrumentation:

-

Liquid handling system

-

Filtration manifold

-

LC-MS system

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled test compounds in the assay buffer.

-

In a 96-well plate, add:

-

25 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like haloperidol (for non-specific binding).

-

25 µL of the test compound dilution.

-

25 µL of [¹⁵N]-Paliperidone at a concentration near its Kd for the D2 receptor.

-

25 µL of the D2 receptor-expressing cell membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes with gentle shaking to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound ligand.

-

-

Elution and Analysis:

-

Elute the bound ligand from the filters using an appropriate solvent (e.g., methanol with 0.1% formic acid).

-

Analyze the eluate by LC-MS to quantify the amount of bound [¹⁵N]-Paliperidone.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [¹⁵N]-Paliperidone) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [¹⁵N]-Paliperidone and Kd is its dissociation constant.

-

Conclusion

The isotopic labeling of paliperidone provides researchers with indispensable tools for elucidating its pharmacokinetic properties, metabolic pathways, and receptor interactions. This guide has provided an in-depth overview of the synthesis, characterization, and application of deuterated, carbon-13, and nitrogen-15 labeled paliperidone. The detailed protocols and workflows presented herein are intended to facilitate the successful implementation of these powerful techniques in a research setting, ultimately contributing to a deeper understanding of this important antipsychotic medication.

References

- 1. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]

- 2. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 3. WO2010003702A1 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Process for the synthesis of paliperidone - Patent 2454256 [data.epo.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Paliperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of paliperidone and its deuterated analogue, deuterated paliperidone (paliperidone-d4). Paliperidone is an atypical antipsychotic used in the treatment of schizophrenia and schizoaffective disorder. The strategic replacement of hydrogen atoms with deuterium can modify a drug's metabolic profile and potentially alter its physicochemical properties. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents signaling pathways and experimental workflows through diagrams to support research and development activities. While extensive data is available for paliperidone, specific experimental data for many physicochemical properties of deuterated paliperidone is not publicly available. In such cases, this guide discusses the generally expected effects of deuteration based on established scientific principles.

Introduction

Paliperidone, the active metabolite of risperidone, is a second-generation antipsychotic agent. Its therapeutic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Deuteration of pharmaceuticals, the process of replacing one or more hydrogen atoms with its heavier isotope deuterium, is a strategy employed to alter the pharmacokinetic properties of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. This modification can potentially lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of metabolites. Beyond pharmacokinetics, isotopic substitution can also subtly influence the physical and chemical properties of a molecule.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of paliperidone and deuterated paliperidone. It is important to note that while paliperidone has been extensively characterized, the data for deuterated paliperidone is primarily sourced from suppliers of the isotopically labeled standard, which is often used in pharmacokinetic studies. Direct comparative studies on many of these properties are not widely published.

General Properties

| Property | Paliperidone | Deuterated Paliperidone (this compound) |

| Chemical Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |

| Molecular Formula | C₂₃H₂₇FN₄O₃ | C₂₃H₂₃D₄FN₄O₃ |

| Molecular Weight | 426.49 g/mol | 430.51 g/mol |

| CAS Number | 144598-75-4 | 1020719-55-4 |

| Appearance | White to off-white crystalline powder | Solid |

Physicochemical Properties

| Property | Paliperidone | Deuterated Paliperidone (this compound) | Expected Impact of Deuteration |

| Melting Point | 178-181 °C | Data not available | May be slightly altered. Studies on other deuterated compounds have shown both increases and decreases in melting point depending on the specific molecular structure and intermolecular interactions[1]. |

| Solubility | Practically insoluble in water. Slightly soluble in 0.1 N HCl and methylene chloride. | Slightly soluble in Chloroform, DMSO, and Methanol. | Potentially altered. Deuteration can influence intermolecular bonding and crystal lattice energy, which may lead to changes in solubility. For instance, some studies have reported increased solubility for deuterated compounds[1]. |

| pKa | 8.2 (piperidine nitrogen), 2.6 (pyrimidinone) | Data not available | Expected to be slightly different. The substitution of hydrogen with deuterium can subtly affect the electronic properties and vibrational frequencies of bonds, leading to a small change in the acid dissociation constant[2][3]. |

| LogP | 2.4 | Data not available | Likely to be very similar to paliperidone, as deuterium substitution has a minimal effect on lipophilicity. |

Experimental Protocols

This section provides detailed methodologies for the characterization of the physical and chemical properties of paliperidone and its deuterated analogue. These are generalized protocols based on standard pharmaceutical practices and compendial methods.

Synthesis of Deuterated Paliperidone

A plausible synthetic route for this compound would involve the use of a deuterated starting material, specifically a deuterated 2-chloroethyl-pyridopyrimidinone.

General Synthetic Workflow:

Caption: General synthetic workflow for deuterated paliperidone.

Characterization Methods

Objective: To determine the melting range of the substance.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Compact the sample into the closed end of the tube by tapping the tube gently on a hard surface. The packed sample height should be 2-4 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears. This range is the melting point of the substance.

Objective: To determine the equilibrium solubility of the compound in various solvents.

Apparatus:

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl).

-

Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent.

Objective: To determine the acid dissociation constant(s) of the compound.

Apparatus:

-

Potentiometric titrator with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa value(s) can be determined from the titration curve, typically at the half-equivalence point(s).

Objective: To evaluate the stability of the compound under various stress conditions.

Procedure: Forced degradation studies are conducted to identify potential degradation products and to establish the degradation pathways of the drug substance. This information is crucial for developing stability-indicating analytical methods.

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.

-

Photolytic Degradation: Expose a solution of the compound and the solid compound to UV and visible light.

Analysis: Samples from each stress condition are analyzed at various time points using a stability-indicating HPLC method to quantify the remaining parent compound and to detect and quantify any degradation products.

Analytical Characterization

A validated stability-indicating HPLC method is essential for the quantification of paliperidone and its deuterated analogue, as well as for the analysis of impurities and degradation products.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a suitable wavelength (e.g., 280 nm).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Method validation should be performed according to ICH guidelines (Q2(R1)) and include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness[7][8][9][10][11].

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position and extent of deuteration.

-

¹H NMR: Will show the absence of signals at the positions where hydrogen has been replaced by deuterium.

-

²H (Deuterium) NMR: Will show signals corresponding to the deuterated positions.

-

¹³C NMR: Can provide information about the carbon skeleton and may show subtle changes in chemical shifts due to the isotopic effect of the attached deuterium.

-

¹⁹F NMR: Will be useful for characterizing the fluorine-containing benzisoxazole ring.

Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of deuterium. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns in MS/MS can help to further confirm the structure and the location of the deuterium atoms.

XRPD is used to characterize the solid-state properties of the crystalline material, including polymorphism. The diffraction pattern is unique to a specific crystalline form.

General XRPD Experimental Setup:

-

Instrument: Powder X-ray diffractometer

-

Radiation: Cu Kα

-

Scan Range: 2θ from 5° to 40°

-

Scan Speed: e.g., 2°/min

The resulting diffractogram can be used to identify the crystalline form and to assess its purity.

Signaling Pathways

Paliperidone's therapeutic effects in schizophrenia are believed to be mediated through a combination of antagonist activities at central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. It also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.

Caption: Paliperidone's primary signaling pathways.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of paliperidone and its deuterated analogue. While comprehensive data is available for paliperidone, there is a lack of publicly available, direct comparative data for many of the physicochemical properties of deuterated paliperidone. The provided experimental protocols offer a framework for the systematic characterization of these compounds. The strategic deuteration of paliperidone holds the potential to improve its pharmacokinetic profile, and a thorough understanding of its physicochemical properties is essential for the successful development of new drug products. Further research is warranted to fully elucidate the impact of deuteration on the solid-state and solution properties of paliperidone.

References

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Process for the synthesis of paliperidone - Patent 2454256 [data.epo.org]

- 5. US8481729B2 - Processes for the preparation of paliperidone - Google Patents [patents.google.com]

- 6. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]

- 11. ema.europa.eu [ema.europa.eu]

Paliperidone-d4: A Comprehensive Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the essential components of a Certificate of Analysis (CoA) for Paliperidone-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies used to ensure the identity, purity, and quality of this stable isotope-labeled internal standard.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that confirms its quality and suitability for use in analytical applications. The following tables summarize the typical specifications for key analytical tests.

Table 1: Identification and Characterization

| Test | Specification |

| Chemical Name | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |

| CAS Number | 1020719-55-4 |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ |

| Molecular Weight | 430.51 g/mol |

Table 2: Purity and Impurity Profile

| Test | Method | Specification |

| Purity | HPLC | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated forms (d₁-d₄) |

| Water Content | Karl Fischer Titration | ≤1.0% |

| Residual Solvents | GC-HS | Complies with USP <467> |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections outline the standard experimental protocols for the key tests cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in a suitable diluent (e.g., mobile phase) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structure of this compound.

-

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Procedure: A dilute solution of this compound is introduced into the mass spectrometer. The instrument is scanned over a mass range that includes the expected molecular ion of this compound (m/z ~431.5). The observed mass-to-charge ratio is compared to the theoretical value to confirm the identity and isotopic enrichment.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

-

Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent. The absence or significant reduction of proton signals at the positions of deuteration in the ¹H NMR spectrum, along with the corresponding changes in the ¹³C NMR spectrum, confirms the isotopic labeling.

Water Content Determination by Karl Fischer Titration

This method is used to quantify the amount of water present in the this compound material.[1][2]

-

Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

-

Reagent: Karl Fischer reagent.

-

Procedure: A known weight of the this compound sample is added to the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The Karl Fischer reagent is then titrated into the sample solution until the endpoint is reached, which is detected by a platinum electrode. The volume of reagent consumed is used to calculate the water content.

Residual Solvent Analysis by Gas Chromatography (GC)

This method is used to identify and quantify any residual solvents that may be present from the manufacturing process.

-

Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: A capillary column suitable for solvent analysis (e.g., DB-624).

-

Oven Program: A temperature gradient program is used to separate the various solvents.

-

Carrier Gas: Helium or Nitrogen.

-

Procedure: A weighed amount of this compound is placed in a headspace vial and heated. The vaporized solvents are then injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.

Mandatory Visualizations

Analytical Workflow for Certificate of Analysis

The following diagram illustrates the typical workflow for the analytical testing and generation of a Certificate of Analysis for this compound.

Paliperidone Signaling Pathway

Paliperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine and serotonin receptors. The following diagram illustrates this simplified signaling pathway.

References

Unraveling the Mass Spectrum of Paliperidone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrum of Paliperidone-d4, a deuterated analog of the atypical antipsychotic paliperidone. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioanalytical method development, and metabolic profiling. Herein, we present detailed information on the fragmentation pattern of this compound, experimental protocols for its analysis, and relevant biological pathways.

Mass Spectral Data of this compound

This compound is commonly used as an internal standard in the quantitative analysis of paliperidone in biological matrices due to its similar chemical and physical properties and its distinct mass-to-charge ratio (m/z). The mass spectrum of this compound is characterized by a specific fragmentation pattern under tandem mass spectrometry (MS/MS) conditions.

The protonated molecule [M+H]⁺ of this compound has a theoretical m/z of 431.2318.[1] However, in practice and as reported in multiple studies, the precursor ion is observed at m/z 431.2 .[2][3][4] Upon collision-induced dissociation (CID), this precursor ion fragments to produce a characteristic product ion at m/z 211.2 .[2][3][4] This transition (431.2 → 211.2) is the most commonly used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

Table 1: Key Mass Spectral Information for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₂₃H₂₃D₄FN₄O₃ | [6] |

| Molecular Weight | 430.5 g/mol | [6] |

| Precursor Ion [M+H]⁺ (m/z) | 431.2 | [2][3][4] |

| Major Product Ion (m/z) | 211.2 | [2][3][4] |

| MRM Transition | 431.2 → 211.2 | [2][3][4] |

Experimental Protocols for LC-MS/MS Analysis

The following is a representative experimental protocol for the analysis of this compound, typically as an internal standard for the quantification of paliperidone in human plasma. This protocol is based on methodologies described in the scientific literature.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract paliperidone and this compound from human plasma and remove interfering matrix components.

-

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol

-

Ammonium acetate buffer

-

Deionized water

-

-

Procedure:

-

Spike plasma samples with a known concentration of this compound solution.

-

Condition the SPE cartridges with methanol followed by deionized water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

-

Elute the analytes (paliperidone and this compound) with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography (LC)

-

Objective: To chromatographically separate paliperidone and this compound from other components before detection by mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Typical Parameters:

-

Column: C18 reverse-phase column (e.g., Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm).[3]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate). A common composition is Methanol:Ammonium acetate solution (70:30 v/v).[3]

-

Flow Rate: 1.0 mL/minute.[3]

-

Injection Volume: 5 µL.

-

Column Temperature: 35°C.

-

Mass Spectrometry (MS)

-

Objective: To detect and quantify paliperidone and this compound.

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Typical Parameters:

Visualizations

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation of the protonated this compound molecule to its major product ion.

References

Whitepaper: The Role of Deuterium in Modifying Paliperidone's Properties: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic with established efficacy in treating schizophrenia and schizoaffective disorder. Its therapeutic action is primarily mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors. While paliperidone undergoes limited hepatic metabolism, the strategic application of deuterium substitution—a technique known to modify drug metabolism through the kinetic isotope effect—presents a compelling area of exploration for pharmacokinetic optimization. This technical guide provides an in-depth analysis of the core principles of deuteration and their hypothetical application to the paliperidone molecule. It covers paliperidone's existing pharmacodynamic and pharmacokinetic profiles, the foundational science of the deuterium kinetic isotope effect, and a theoretical framework for how this modification could alter its properties. Furthermore, this document furnishes detailed, representative experimental protocols for the in vitro and in vivo evaluation of a deuterated analog, and visualizes key pathways and workflows to guide research and development.

Introduction: Paliperidone and the Deuterium Switch

Paliperidone (9-hydroxyrisperidone) is a cornerstone in the management of psychotic disorders.[1] Its pharmacologic profile is characterized by high-affinity antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[2] Unlike its parent drug, risperidone, paliperidone is not extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system; a large fraction of the drug is excreted unchanged by the kidneys.[1][2] However, four minor metabolic pathways have been identified, which, while not predominant, represent potential sites for chemical modification.[2]

In modern medicinal chemistry, the substitution of hydrogen atoms with their stable, heavy isotope, deuterium, has emerged as a valuable strategy for optimizing drug pharmacokinetics.[3][4] This modification, often termed a "deuterium switch," leverages the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond as a rate-limiting step proceed more slowly.[5] For drugs cleared by CYP-mediated oxidation, this can lead to reduced metabolic rates, increased plasma exposure (AUC), and a longer half-life, potentially allowing for lower or less frequent dosing.[4]

While a deuterated version of paliperidone (e.g., paliperidone-d4) is commercially available as an internal standard for analytical testing, a therapeutic deuterated paliperidone has not been clinically developed.[6] This guide, therefore, serves as a theoretical and practical exploration of how deuteration could be applied to modify paliperidone's properties, providing the scientific rationale and experimental framework for such an endeavor.

Current Pharmacological Profile of Paliperidone

To understand the potential impact of deuteration, it is essential to first establish the baseline properties of the parent molecule.

Mechanism of Action & Receptor Affinity

Paliperidone's therapeutic efficacy is attributed to its potent, combined antagonism of D2 and 5-HT2A receptors.[2] This dual action is characteristic of atypical antipsychotics and is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to older, typical antipsychotics.[7] Its binding affinities for key central nervous system receptors are summarized in Table 1.

Pharmacokinetics and Metabolism

Following oral administration, paliperidone has an absolute bioavailability of 28%.[2] It exhibits a terminal elimination half-life of approximately 23 hours.[2] A key feature of paliperidone is its limited hepatic metabolism. While in vitro studies suggest some involvement of CYP2D6 and CYP3A4, their role in vivo is minimal.[1][2] The majority (around 59%) of a dose is excreted unchanged in the urine.[2]

Four minor metabolic pathways have been identified, each accounting for less than 10% of the dose:

-

Dealkylation

-

Hydroxylation

-

Dehydrogenation

-

Benzisoxazole scission

These pathways, although minor, represent the primary targets for modification via the kinetic isotope effect.

| Table 1: Receptor Binding and Pharmacokinetic Properties of Paliperidone | |

| Parameter | Value |

| Receptor Binding Affinity (Ki, nM) | |

| Dopamine D2 | 1.4 nM[8] |

| Serotonin 5-HT2A | 0.8 nM[8] |

| Adrenergic α1 | 7.6 nM[8] |

| Histamine H1 | 19 nM[8] |

| Pharmacokinetics (Oral Extended-Release) | |

| Bioavailability (F) | 28%[2] |

| Time to Peak (Tmax) | ~24 hours |

| Elimination Half-life (t½) | ~23 hours[2] |

| Volume of Distribution (Vd) | 487 L[2] |

| Plasma Protein Binding | 74%[2] |

| Primary Route of Elimination | Renal (59% excreted unchanged)[2] |

| Long-Acting Injection (Paliperidone Palmitate 1-Month) | |

| Median Tmax | ~13 days[9] |

| Median Elimination Half-life (t½) | 25-49 days[9] |

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The KIE is a quantum mechanical phenomenon that results in different reaction rates for molecules containing different isotopes of the same atom. In drug metabolism, the focus is on the primary KIE, where the bond to the isotope is broken in the rate-determining step of the reaction.

The process can be summarized as follows:

-

Binding: Both the deuterated and non-deuterated drugs bind to the active site of the metabolizing enzyme.

-

Bond Cleavage: The enzyme catalyzes the cleavage of the C-H or C-D bond. Because the C-D bond has a higher dissociation energy, this step is significantly slower for the deuterated compound.

-

Outcome: The slower rate of metabolism (kH / kD > 1) results in reduced intrinsic clearance and prolonged systemic exposure to the active drug.

Hypothetical Application of Deuteration to Paliperidone

Given paliperidone's limited metabolism, the impact of deuteration would likely be more subtle than for a drug that is extensively metabolized. However, even slowing one of the minor metabolic pathways could meaningfully alter its pharmacokinetic profile. The primary goal would be to decrease the rate of formation of any identified metabolites, thereby increasing the fraction of the drug that is cleared renally in its unchanged, active form.

Potential Sites for Deuteration: The most logical sites for deuterium substitution on the paliperidone molecule would be those susceptible to oxidation in its minor metabolic pathways, such as positions on the alicyclic ring system or the N-dealkylation site.

Expected Modifications: By replacing hydrogens at these "metabolic soft spots" with deuterium, one could anticipate a reduction in the rate of metabolic clearance. This would lead to a modest increase in the drug's half-life and overall exposure (AUC). While paliperidone's pharmacodynamics (receptor binding) are not expected to change, the altered pharmacokinetics could potentially support modified dosing regimens.

| Table 2: Comparison of Paliperidone and a Hypothetical Deuterated Analog ("Deute-Paliperidone") | ||

| Parameter | Paliperidone (Observed) | Deute-Paliperidone (Hypothesized) |

| Pharmacokinetics | ||

| Elimination Half-life (t½) | ~23 hours | Increased (e.g., >25 hours) |

| Metabolic Clearance (CLm) | Low | Reduced |

| Renal Clearance (CLr) | High (Major pathway) | Unchanged |

| Total Clearance (CL) | CLm + CLr | Slightly Reduced |

| Area Under Curve (AUC) | Baseline | Increased |

| Pharmacodynamics | ||

| Receptor Affinity (Ki) | Baseline | Unchanged |

| Rationale for Hypothesized Changes | Deuteration at metabolic sites is expected to slow enzymatic degradation via the Kinetic Isotope Effect, reducing metabolic clearance. This shifts the elimination balance further toward renal clearance, slightly reducing total clearance and thereby increasing the drug's half-life and total systemic exposure. Receptor binding is a function of molecular shape and is not impacted by isotopic substitution. |

Representative Experimental Protocols

To evaluate a deuterated paliperidone candidate, a series of standardized in vitro and in vivo experiments would be required. The following protocols are representative of industry-standard methodologies.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of deuterated paliperidone compared to paliperidone in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Paliperidone and deuterated paliperidone (test articles)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile with an appropriate internal standard (e.g., this compound for paliperidone analysis) for protein precipitation.

-

Control compounds (e.g., a high-clearance and a low-clearance drug).

-

LC-MS/MS system.

Methodology:

-

Preparation: Thaw HLM on ice. Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Prepare test article stock solutions in a suitable solvent (e.g., DMSO).

-

Pre-incubation: Add the HLM solution to a 96-well plate. Add the test articles to the wells (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute sample is quenched immediately after adding the test article but before adding NADPH.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Quantify the remaining concentration of the parent drug in each sample using a validated LC-MS/MS method.[10][11]

-

Data Calculation: Plot the natural logarithm of the percentage of parent drug remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k / microsomal protein concentration).[12][13]

Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the single-dose pharmacokinetic profiles of paliperidone and deuterated paliperidone in a rodent model (e.g., Sprague-Dawley rats).

Materials:

-

Male Sprague-Dawley rats (e.g., 250-300g).

-

Paliperidone and deuterated paliperidone formulated in a suitable vehicle for oral or intravenous administration.

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Equipment for processing blood to plasma (centrifuge).

-

LC-MS/MS system for bioanalysis.

Methodology:

-

Acclimatization: Acclimate animals for at least one week prior to the study.

-

Dosing: Divide rats into groups (n=3-5 per group/time point for sparse sampling, or cannulated animals for serial sampling). Administer a single dose of either paliperidone or deuterated paliperidone (e.g., 1 mg/kg) via the chosen route (e.g., oral gavage).

-

Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose) into EDTA tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction. Quantify the drug concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t½ (elimination half-life).[14][15]

-

Comparison: Statistically compare the PK parameters between the paliperidone and deuterated paliperidone groups to determine if deuteration resulted in a significant change in exposure or half-life.

Paliperidone Signaling Pathway

The therapeutic and adverse effects of paliperidone are a direct result of its interaction with specific G-protein coupled receptors (GPCRs). Understanding this pathway is crucial for predicting the downstream consequences of any pharmacokinetic modification.

-

D2 Receptor Blockade: In pathways like the mesolimbic pathway, excessive dopamine is linked to the positive symptoms of schizophrenia. Paliperidone blocks D2 receptors, which are coupled to Gi/o proteins. This prevents dopamine from inhibiting adenylyl cyclase, thereby modulating cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, which ultimately normalizes neuronal firing.

-

5-HT2A Receptor Blockade: Serotonin 5-HT2A receptors are coupled to Gq/11 proteins. Their antagonism by paliperidone inhibits the phospholipase C (PLC) pathway, reducing the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). This action, particularly in the nigrostriatal pathway, is believed to release dopamine and reduce the incidence of extrapyramidal symptoms.

Conclusion

The application of deuterium chemistry to established drugs offers a proven strategy for pharmacokinetic enhancement. For paliperidone, a drug with an already favorable profile of limited hepatic metabolism, deuteration presents an opportunity for subtle but potentially valuable optimization. By selectively strengthening C-H bonds at known minor metabolic sites, it is theoretically possible to reduce metabolic clearance, thereby increasing the drug's half-life and overall exposure. This could translate into improved dosing convenience or a more consistent therapeutic window for patients. While no deuterated paliperidone is currently in clinical development for therapeutic use, the principles and experimental frameworks outlined in this guide provide a comprehensive roadmap for researchers and drug developers interested in exploring this avenue of molecular refinement. The successful application of this strategy would hinge on demonstrating a tangible clinical benefit that justifies the development of a new chemical entity.

References

- 1. Paliperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]